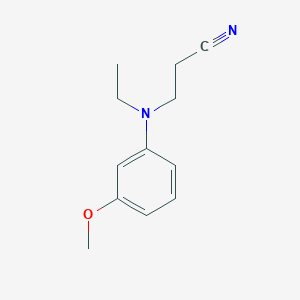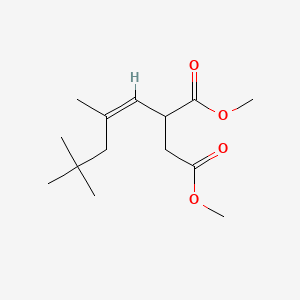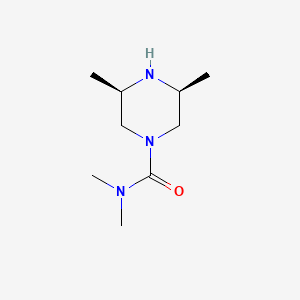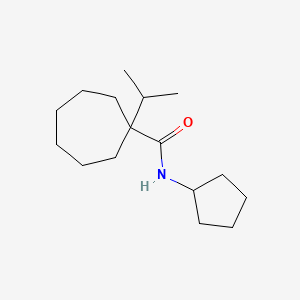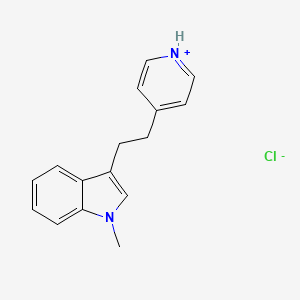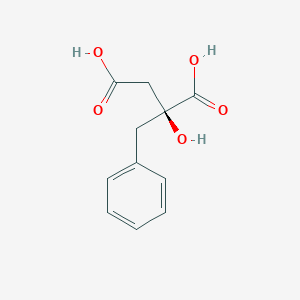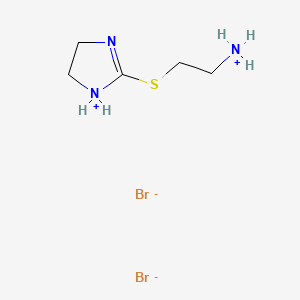
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide is a chemical compound with the molecular formula C₅H₁₃Br₂N₃S. It is a derivative of imidazoline, a class of heterocyclic compounds known for their diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide typically involves the reaction of ethylenediamine with carbon disulfide, followed by cyclization and subsequent bromination. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization and filtration to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the bromide ions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfides, sulfoxides, thiols, and substituted imidazolines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazino-2-imidazoline hydrobromide: This compound shares a similar imidazoline core but has different substituents, leading to distinct chemical and biological properties.
Hydroxyethyl imidazolines: These compounds are used as rheology modifiers and adhesion promoters in various industries.
Uniqueness
2-(2-Aminoethylmercapto)imidazoline bromide hydrobromide is unique due to its specific aminoethylmercapto substituent, which imparts distinct chemical reactivity and potential biological activities compared to other imidazoline derivatives .
Eigenschaften
CAS-Nummer |
4786-84-9 |
|---|---|
Molekularformel |
C5H13Br2N3S |
Molekulargewicht |
307.05 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1H-imidazol-1-ium-2-ylsulfanyl)ethylazanium;dibromide |
InChI |
InChI=1S/C5H11N3S.2BrH/c6-1-4-9-5-7-2-3-8-5;;/h1-4,6H2,(H,7,8);2*1H |
InChI-Schlüssel |
FJHHFAMLIUZDQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C([NH2+]1)SCC[NH3+].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



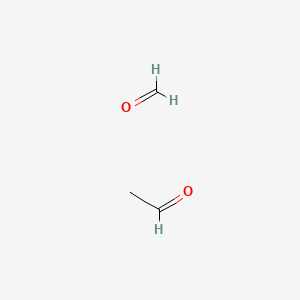

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)
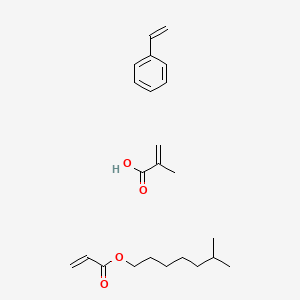
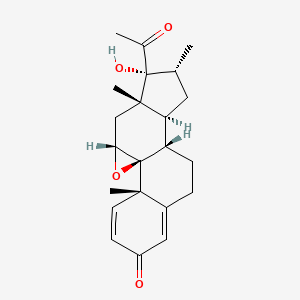
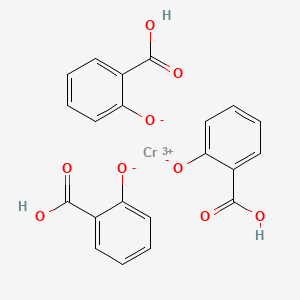
![[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)](/img/structure/B13764744.png)
